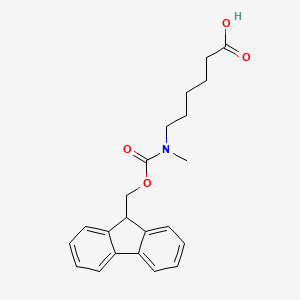

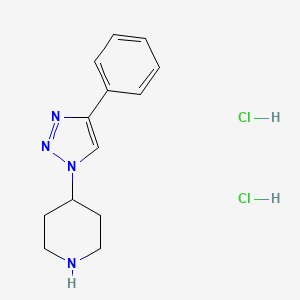

![molecular formula C12H14ClN3S B2611751 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 696634-57-8](/img/structure/B2611751.png)

2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a heterocyclic organic compound . It is also known as “2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride” with a CAS Number of 1609409-38-2 . The compound has a molecular weight of 326.68 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12ClN3S.2ClH/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8;;/h1-5H2,(H2,13,14,15);2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound is a solid at room temperature .科学的研究の応用

Synthesis and Biological Activities : Ashalatha et al. (2007) synthesized various derivatives of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, including compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. The study highlights the chemical versatility and potential therapeutic applications of these compounds (Ashalatha et al., 2007).

Microwave-Assisted Synthesis : Abdalha et al. (2011) reported the microwave-assisted synthesis of derivatives, including the reaction of 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with primary amines. This study demonstrates an efficient and rapid method for synthesizing such derivatives, which could be valuable in medicinal chemistry (Abdalha et al., 2011).

Efficient Synthetic Methods : Ding et al. (2003) developed new synthetic methods for 2-Substituted 5,6,7,8-Tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the flexibility in synthesizing these compounds, which could be useful in drug development and material science (Ding et al., 2003).

Pyrazino and Pyrazinothieno Derivatives Synthesis : Kulik et al. (2007) explored the synthesis of pyrazino[2,1-b]quinazolines and pyrazinothieno[3,2-d]pyrimidines, starting from 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-ones. This research contributes to the understanding of chemical transformations and potential applications of these heterocyclic systems (Kulik et al., 2007).

Rapid Parallel Synthesis : Sun et al. (2005) developed a rapid parallel synthesis method for 2-Dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones. This method is significant for high-throughput synthesis and could find applications in drug discovery and development (Sun et al., 2005).

Pyrimidine Selanyl Derivatives Synthesis : Alshahrani et al. (2018) synthesized a series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, highlighting the chemical diversity and potential for creating novel compounds with unique properties (Alshahrani et al., 2018).

Crystal and Molecular Structure Analysis : Ziaulla et al. (2012) conducted X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the physicochemical properties and potential applications in material science (Ziaulla et al., 2012).

Antimicrobial Activity of Substituted Compounds : Mittal et al. (2011) synthesized and evaluated the antibacterial and antifungal activities of substituted 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines. This research contributes to the search for new antimicrobial agents (Mittal et al., 2011).

Safety and Hazards

作用機序

Target of action

Many drugs and active compounds work by interacting with proteins in the body, often enzymes or receptors. These proteins are the “targets” of the compound. The compound “2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” would likely have a specific target or targets with which it interacts.

特性

IUPAC Name |

2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-6-2-3-7-8(4-6)17-12-10(7)11(14)15-9(5-13)16-12/h6H,2-5H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMGXVSTFXNBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)

![8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2611678.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)

![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)

![N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2611685.png)

![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)